Dilithium manganese trioxide

Description

Properties

IUPAC Name |

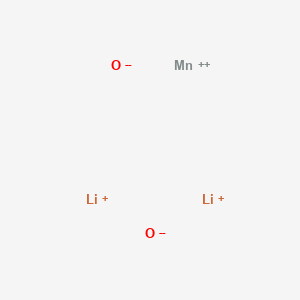

dilithium;manganese(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.Mn.2O/q2*+1;+2;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEVTEVJHJGDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-2].[O-2].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2MnO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923895 | |

| Record name | Lithium manganese(2+) oxide (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12163-00-7 | |

| Record name | Lithium manganese oxide (Li2MnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium manganese(2+) oxide (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium manganese trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Crystalline Dilithium Manganese Trioxide

Hydrothermal Synthesis Approaches for Structured Li₂MnO₃

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. taylorandfrancis.com This technique leverages the properties of water as a solvent and catalyst at elevated temperatures to facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined crystalline structures. mdpi.com The process is typically carried out in a sealed vessel, such as an autoclave, which allows for precise control over reaction parameters. taylorandfrancis.com

Key advantages of the hydrothermal method include the ability to produce materials with high purity, controlled particle size and morphology, and phase stability. researchgate.net The temperature, pressure, and reaction time are critical parameters that can be tuned to influence the kinetics of product formation and the thermodynamic stability of the resulting Li₂MnO₃ phase. taylorandfrancis.com By carefully controlling these parameters, it is possible to synthesize Li₂MnO₃ with specific morphologies, such as nanorods or nanowires, which can offer enhanced electrochemical performance due to increased surface area and improved lithium-ion diffusion pathways. researchgate.netcncb.ac.cn

Table 1: Key Parameters in Hydrothermal Synthesis of Li₂MnO₃

| Parameter | Influence on Product Characteristics |

| Temperature | Affects reaction kinetics and crystallinity. Higher temperatures generally lead to larger crystallite sizes. |

| Pressure | Influences the solubility of precursors and the stability of the resulting phases. |

| Reaction Time | Determines the extent of crystal growth and the final particle size. |

| Precursors | The choice of lithium and manganese sources can impact the purity and stoichiometry of the final product. |

| pH of Solution | Can influence the morphology and surface properties of the synthesized particles. |

Co-precipitation Techniques for Li₂MnO₃ Precursors

Co-precipitation is a widely employed technique for the synthesis of multi-component oxide materials, including precursors for Li₂MnO₃. researchgate.net This method involves the simultaneous precipitation of two or more metal ions from a solution to form a homogeneous precursor material. researchgate.net The resulting precursor is then typically subjected to a calcination step to obtain the final crystalline oxide.

The co-precipitation process offers several advantages, including excellent control over stoichiometry, the ability to produce fine and uniform particles, and relatively low reaction temperatures. researchgate.netresearchgate.net The properties of the co-precipitated precursor, such as particle size, morphology, and density, are highly dependent on several key parameters, including pH, temperature, stirring rate, and the concentration of chelating agents. n-bri.org

One common approach is hydroxide (B78521) co-precipitation, where a precipitating agent like sodium hydroxide (NaOH) is used to precipitate transition metal hydroxides. n-bri.org The use of a chelating agent, such as ammonia (B1221849) (NH₃), helps to control the particle growth and morphology. n-bri.org Another route is oxalate (B1200264) co-precipitation, which utilizes precipitating agents like guanidine (B92328) oxalate to form metal oxalate precursors. google.com The morphology of the precursor often acts as a template for the final oxide material, making control over the co-precipitation step crucial for achieving desired electrochemical performance. n-bri.org For instance, the addition of NH₃·H₂O during the co-precipitation of metal oxalates has been shown to be a key factor in controlling the size of the resulting one-dimensional rod-like precursors. nih.gov

Table 2: Comparison of Co-precipitation Parameters and Their Effects

| Parameter | Effect on Precursor Properties | Reference |

| pH | Influences nucleation and crystal growth rates, affecting particle size and distribution. A higher pH can lead to increased tap density. | researchgate.netn-bri.org |

| Temperature | Affects the solubility of metal salts and the kinetics of precipitation. | researchgate.net |

| Stirring Rate | Ensures homogeneity of the reaction mixture, leading to uniform particle formation. | n-bri.org |

| Chelating Agent (e.g., NH₃) | Controls the concentration of free metal ions, influencing particle morphology and size. The ratio of chelating agent to hydroxide concentration is critical. | n-bri.org |

| Precipitating Agent (e.g., NaOH, Guanidine Oxalate) | Determines the chemical composition of the precursor (hydroxide vs. oxalate). | n-bri.orggoogle.com |

Solid-State Reaction Pathways for Li₂MnO₃ Formation

The solid-state reaction method is a conventional and straightforward approach for the synthesis of ceramic materials like Li₂MnO₃. This technique involves the intimate mixing of solid precursors, typically carbonates and oxides, followed by high-temperature calcination to induce a chemical reaction and form the desired crystalline phase. researchgate.net

For the synthesis of Li₂MnO₃, common precursors include lithium carbonate (Li₂CO₃) and a manganese oxide such as Mn₃O₄. researchgate.net The mixture of these precursors is heated to elevated temperatures, often in the range of 600-900°C, to facilitate the solid-state diffusion and reaction between the components. researchgate.net The formation of the final product often proceeds through a series of intermediate phases, and the reaction mechanism can be complex. springerprofessional.de

A key advantage of the solid-state method is its simplicity and scalability. However, it often requires high reaction temperatures and long reaction times to ensure complete reaction and achieve a homogeneous product. This can lead to the formation of large particles with a broad size distribution, which may not be ideal for high-performance electrochemical applications. To address these limitations, techniques such as mechanical activation through high-energy milling can be employed to increase the reactivity of the precursors and lower the required reaction temperature. researchgate.net

Sol-Gel Processing for Nanostructured Li₂MnO₃

The sol-gel method is a versatile wet-chemical technique used for the synthesis of a wide range of materials, including nanostructured oxides. nih.gov This process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase. The sol-gel route offers excellent control over the chemical composition, homogeneity, and microstructure of the final product at relatively low processing temperatures. nih.govresearchgate.net

In the synthesis of Li₂MnO₃, the sol-gel process typically begins with the dissolution of lithium and manganese precursors in a suitable solvent. A chelating agent, such as citric acid or ethylenediaminetetraacetic acid (EDTA), is often added to form stable complexes with the metal cations. researchgate.net This is followed by the addition of a cross-linking agent, like ethylene (B1197577) glycol, and heating to promote polymerization and the formation of a viscous gel. The gel is then dried and calcined at a specific temperature to remove organic components and crystallize the Li₂MnO₃ phase. researchgate.net

The sol-gel method is particularly well-suited for the preparation of nanostructured Li₂MnO₃ with high surface area and controlled porosity. elsevierpure.comresearchgate.net The ability to tailor the material's properties at the molecular level makes it an attractive approach for developing advanced cathode materials. For instance, a modified Pechini sol-gel method has been successfully used to synthesize monoclinic Li₂MnO₃ nanoparticles. researchgate.net

Table 3: Typical Steps and Reagents in Sol-Gel Synthesis of Li₂MnO₃

| Step | Description | Common Reagents | Reference |

| Precursor Dissolution | Lithium and manganese salts are dissolved in a solvent. | Lithium nitrate, Manganese nitrate | researchgate.net |

| Chelation | A chelating agent is added to form stable metal complexes. | Citric acid, EDTA | researchgate.net |

| Polymerization | A cross-linking agent is introduced, and the solution is heated to form a gel. | Ethylene glycol | researchgate.net |

| Drying | The gel is dried to remove the solvent. | - | researchgate.net |

| Calcination | The dried gel is heated at a high temperature to form the crystalline Li₂MnO₃. | - | researchgate.net |

Exploration of Novel and Emerging Synthesis Techniques for Li₂MnO₃

The quest for enhanced electrochemical performance in Li₂MnO₃ has driven the exploration of novel and emerging synthesis techniques. These methods aim to overcome the limitations of conventional approaches and provide greater control over the material's properties at the nanoscale.

One such innovative approach involves surface modification to enhance stability and performance. For example, a gas-solid treatment using ferrous oxalate has been proposed to create a thin, uniform spinel phase layer with oxygen vacancies on the surface of Li₂MnO₃. researchgate.net This surface modification has been shown to suppress the irreversible release of oxygen, prevent corrosion from the electrolyte, and promote lithium-ion diffusion. researchgate.net

Other novel strategies focus on creating unique nanostructures. For instance, Li₂MnO₃ nanowires with internal lithium enrichment have been reported as a promising anode material. cncb.ac.cn The development of such advanced synthesis and fabrication methods is crucial for creating materials with novel compositions, structures, and properties. stanford.edu As research in this area continues, it is expected that more sophisticated techniques will emerge, enabling the rational design of Li₂MnO₃-based cathodes with superior energy density, rate capability, and cycling stability.

Advanced Structural Characterization and Analysis of Dilithium Manganese Trioxide

Diffraction-Based Structural Elucidation

Diffraction methods are indispensable for determining the crystal structure of Li₂MnO₃. By analyzing the scattering patterns of X-rays or neutrons, researchers can deduce the arrangement of atoms within the crystal lattice.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters

X-ray diffraction is the primary technique for identifying the crystalline phase and determining the lattice parameters of Li₂MnO₃. The material crystallizes in a monoclinic structure belonging to the C2/m space group. iucr.orgaip.org This layered structure is closely related to the rhombohedral (R-3m) structure of other lithium-based cathode materials but is distinguished by the ordering of lithium and manganese ions in the transition metal layers, which forms a honeycomb-like arrangement. enea.it

The characteristic peaks in the XRD pattern, particularly the low-intensity superstructure peaks observed between 20° and 30° (2θ, Cu Kα radiation), are definitive indicators of the C2/m monoclinic phase and the ordered arrangement of Li and Mn in the transition metal layers. researchgate.netxmu.edu.cn Rietveld refinement of XRD data allows for the precise determination of the lattice parameters. Studies have reported values that are in close agreement, establishing a consistent structural model for the compound. iucr.orgresearchgate.net For instance, one study reported lattice parameters of a = 4.9246(1) Å, b = 8.5216(1) Å, c = 5.0245(1) Å, and β = 109.398(1)°. iucr.org Another refinement yielded similar values of a = 4.9303(1) Å, b = 8.5264(1) Å, c = 5.0264(1) Å, and β = 109.43°. researchgate.net These slight variations can arise from differences in synthesis conditions and the presence of structural defects like stacking faults. berkeley.edu

Reported Lattice Parameters of Li₂MnO₃ (Space Group: C2/m)

| Parameter | Value (Massarotti et al., 1997) iucr.org | Value (Koga et al., 2012) researchgate.net | Value (Yu et al., 2022) aip.org |

|---|---|---|---|

| a (Å) | 4.9246 | 4.9303 | 4.9206 |

| b (Å) | 8.5216 | 8.5264 | 8.5152 |

| c (Å) | 5.0245 | 5.0264 | 5.0128 |

| β (°) | 109.398 | 109.43 | 109.31 |

| Volume (ų) | 198.98 | 199.53 | 197.88 |

Neutron Diffraction Studies for Atomic Occupancy and Disorder

While XRD is sensitive to electron density and thus excellent for heavy atoms, neutron diffraction is sensitive to the atomic nucleus and provides crucial complementary information, especially for light elements like lithium. Neutron powder diffraction (NPD) is particularly powerful for accurately determining the positions and site occupancies of lithium and oxygen atoms, and for distinguishing between manganese and lithium, which can be challenging with XRD alone. ucsd.eduucl.ac.uk

NPD studies have confirmed the C2/m structural model and provided detailed insights into atomic arrangements and disorder. aip.orgcas.cn For example, in Li₂MnO₃ synthesized under high pressure, NPD combined with synchrotron XRD revealed partial cation disorder, where Mn and Li atoms in the transition metal layers (Mn₂/₃Li₁/₃O₂) are mixed, while the lithium atoms in the pure Li layers remain ordered. aip.org This technique is also essential for studying structural transformations during electrochemical cycling, where it has been used to track the migration of manganese ions into lithium sites upon delithiation. cas.cn

Synchrotron X-ray Rietveld Analysis for Refined Crystal Structures

For the highest precision in structural analysis, synchrotron X-ray radiation is employed. Its high intensity and resolution allow for the collection of high-quality diffraction data, enabling detailed Rietveld refinement. aip.org This method provides refined crystal structures by fitting the entire experimental diffraction pattern with a calculated profile based on a structural model.

Synchrotron XRD studies on Li₂MnO₃ have provided highly accurate lattice parameters and atomic positions. aip.orgresearchgate.net This level of detail is critical for understanding subtle structural changes, such as those induced by doping or electrochemical cycling. scispace.com For instance, in-situ synchrotron XRD has been used to monitor real-time changes in the lattice parameters during charging and discharging, revealing anisotropic expansion and contraction of the unit cell. scispace.comuq.edu.au Such studies have shown that during the initial charge, the c-axis expands significantly, indicating Li extraction from the lithium layers. scispace.com The precision of synchrotron data is also vital for quantifying the concentration of stacking faults and other forms of crystalline disorder. berkeley.edu

Spectroscopic Investigations of Local Structure and Electronic States

Spectroscopic techniques probe the local environment of atoms and their electronic states, offering insights that are complementary to the long-range average structure provided by diffraction.

Raman Spectroscopy for Vibrational Modes and Structural Information

Raman spectroscopy is a powerful non-destructive technique that provides information about the local structure and bonding in a material by probing its vibrational modes. nih.govresearchgate.net The Raman spectrum of monoclinic Li₂MnO₃ exhibits several characteristic peaks that correspond to specific atomic vibrations. nih.govresearchgate.net

The most intense bands are typically observed in the 400-700 cm⁻¹ region and are associated with the stretching and bending vibrations of the MnO₆ octahedra. nih.govhuji.ac.il A prominent peak around 616-620 cm⁻¹ is assigned to the A_g vibrational mode, which involves the symmetric stretching of Mn-O bonds. nih.govresearchgate.net Other significant peaks around 574 cm⁻¹, 501 cm⁻¹, 442 cm⁻¹, and 419 cm⁻¹ are also linked to vibrations within the MnO₆ units and the layered framework. nih.gov Weaker bands at lower frequencies (e.g., ~374 cm⁻¹, ~335 cm⁻¹, ~250 cm⁻¹) are related to vibrations involving lithium ions. nih.gov The sensitivity of these Raman modes to the local coordination environment makes the technique highly effective for tracking structural changes, such as the disordering of the lattice or phase transitions into a spinel-like structure during electrochemical cycling. xmu.edu.cnhuji.ac.il

Experimental Raman Active Modes of Li₂MnO₃

| Raman Shift (cm⁻¹) nih.gov | Assignment nih.govresearchgate.net |

|---|---|

| 616 | A_g mode (Mn-O stretching) |

| 574 | Vibrations of MnO₆ octahedra |

| 501 | Vibrations of MnO₆ octahedra |

| 442 | B_g mode (Li vibrations in Mn layer) |

| 419 | Vibrations of MnO₆ octahedra |

| 374 | Li-O vibrations |

| 335 | Li-O vibrations |

| 250 | Li-O vibrations |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements within the top few nanometers of a material's surface. rsc.orgepa.gov For Li₂MnO₃, XPS is essential for confirming the valence states of manganese and oxygen, which are central to its electrochemical function.

The Mn 2p spectrum for pristine Li₂MnO₃ shows a primary peak (Mn 2p₃/₂) located at a binding energy that confirms the manganese is predominantly in the +4 oxidation state. rsc.orgepa.gov Similarly, the O 1s spectrum is analyzed to understand the state of the lattice oxygen. acs.orgnih.gov Studies have shown that during electrochemical charging, a new component can appear in the O 1s spectrum at a lower binding energy, which is attributed to the formation of peroxide-like species (O₂²⁻), indicating that lattice oxygen participates in the charge compensation process. acs.orgrsc.org The Li 1s spectrum confirms the presence of lithium in its expected Li⁺ state. researchgate.net XPS analysis of the Mn 3s peak, which exhibits splitting due to multiplet effects, also serves as an additional method to confirm the Mn⁴⁺ oxidation state. nih.gov

Typical XPS Binding Energies for Pristine Li₂MnO₃

| Core Level | Typical Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|

| Mn 2p₃/₂ | ~642.0 - 642.8 | Mn⁴⁺ epa.govresearchgate.net |

| O 1s | ~529.5 - 530.0 | O²⁻ (Lattice Oxygen) acs.orgrsc.org |

| Li 1s | ~54.5 - 55.0 | Li⁺ researchgate.netresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds. mdpi.comnih.gov In the study of Dilithium (B8592608) Manganese Trioxide (Li₂MnO₃), FTIR spectra provide critical insights into the local structure and the nature of the atomic linkages, particularly the Mn-O and Li-O bonds within the crystal lattice. mdpi.comresearchgate.net

Experimental FTIR spectra of synthesized Li₂MnO₃ powder consistently show strong absorption bands in the higher frequency region, typically between 500 and 700 cm⁻¹. mdpi.com These bands, specifically observed around 514, 537, and 627 cm⁻¹, are primarily attributed to the asymmetric stretching vibrations of the MnO₆ octahedra, which are the fundamental building blocks of the Li₂MnO₃ structure. mdpi.com The vibrations of MnO₆ groups are also tightly linked to the vibrational modes of LiO₄ and LiO₆ polyhedra. mdpi.com Weaker bands observed in the lower frequency regions are associated with Li-O bonds. researchgate.net

First-principles calculations based on density functional theory (DFT) have been used to simulate the IR spectra of Li₂MnO₃, showing good agreement with experimental data. mdpi.com Theoretical calculations predict two high-intensity IR active modes at higher frequencies (550–650 cm⁻¹) and four intense modes at middle-to-low frequencies (250–510 cm⁻¹). mdpi.com The higher frequency bands are assigned to the MnO₆ functional groups, while the lower frequency region is attributed to LiOn functional groups. mdpi.com This correlation between experimental and theoretical spectra confirms the strong hybridization between Li-O and Mn-O bonds in the material's structure. mdpi.com The presence of these characteristic bands in FTIR analysis helps confirm the formation of the layered-type structure of Li₂MnO₃. researchgate.net

| Observed Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 500 - 700 | Asymmetric stretching vibrations of MnO₆ octahedra | mdpi.com |

| 514, 537, 627 | Specific strong absorption bands for MnO₆ octahedra | mdpi.com |

| 250 - 510 | Theoretical intense IR active modes (LiOn functional groups) | mdpi.com |

| Low-frequency region | Li-O bond vibrations | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Manganese Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is an essential element-specific technique for determining the oxidation state and local coordination environment of manganese atoms in Li₂MnO₃. nih.govresearchgate.net The technique involves probing the electronic structure by measuring the absorption of X-rays as a function of energy, with both the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions providing valuable information. nih.govanl.gov

For pristine Li₂MnO₃, it is widely accepted and confirmed by XAS that the manganese ions are in the tetravalent (Mn⁴⁺) oxidation state. researchgate.netosti.gov This is a key reason why the material was initially considered electrochemically inactive, as the manganese could not be further oxidized. researchgate.netosti.gov However, studies have shown that electrochemical activity is possible. osti.gov

During electrochemical processes such as charging (delithiation), in situ XAS studies reveal complex behaviors. Mn L-edge XAS spectra show that the Mn redox reaction primarily occurs in the lower-voltage regions of the charge/discharge cycle. rsc.org At higher potentials, it is believed that charge compensation involves the oxygen anions, a phenomenon known as oxygen redox. researchgate.netrsc.org Ab initio multiplet calculations of Mn-L₂,₃ XANES data suggest that the spectral changes observed during lithium de-intercalation are not simply due to a change from Mn⁴⁺ to Mn⁵⁺ but are better explained by changes in the local atomic structure around the Mn⁴⁺ ions. researchgate.net This supports the theory that the electronic state of oxygen must change to accommodate the charge. researchgate.net High-energy resolution fluorescence detection (HERFD) XANES studies have also shown that the apparent shift of the Mn K-edge to higher energies during charging is not caused by an increased Mn oxidation state but by a contraction of the lattice. rsc.org

| Condition | Finding | Technique | Reference |

|---|---|---|---|

| Pristine Li₂MnO₃ | Manganese exists in the tetravalent (Mn⁴⁺) state. | XAS/XANES | researchgate.netosti.gov |

| Electrochemical Cycling (Low Voltage) | Mn redox reaction occurs. | Mn L-edge XAS | rsc.org |

| Electrochemical Cycling (High Voltage) | Charge compensation primarily involves oxygen redox. | Mn L-edge XAS | rsc.org |

| Delithiation (Charging) | Spectral changes are due to local structural changes around Mn⁴⁺, not oxidation to Mn⁵⁺. | Mn-L₂,₃ XANES with ab initio calculations | researchgate.net |

| Charging | Apparent K-edge shift is due to lattice contraction, not an increase in Mn oxidation state. | HERFD-XANES | rsc.org |

Electron Microscopy for Morphological and Microstructural Assessment

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Agglomeration

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology, particle size, and degree of agglomeration in Li₂MnO₃ powders. frontiersin.orgosti.gov SEM images reveal that Li₂MnO₃ particles, depending on the synthesis method, often form agglomerates of smaller primary particles. researchgate.netnih.gov For instance, materials synthesized via a sol-gel method show agglomerated nanoparticles. researchgate.net Similarly, a combustion synthesis method produced primary particles with sizes ranging from 30 to 100 nm, which then formed submicronic and micron-sized aggregates. nih.gov

The degree of particle agglomeration can be influenced by the synthesis route. For example, an ionic-liquid-assisted hydrothermal method was shown to produce Li₂MnO₃-based materials with less particle agglomeration compared to a traditional hydrothermal method. frontiersin.org This resulted in primary particles that were more uniform and dispersed. frontiersin.org The morphology observed in SEM can range from nearly spherical shapes to more irregular structures, often clustered together. researchgate.net The high degree of agglomeration of primary particles is a common feature reported in multiple studies. osti.gov

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features and Lattice Imaging

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer a much higher magnification and resolution than SEM, enabling the characterization of nanoscale features, crystal structure, and lattice fringes. univ-rennes.fr TEM analysis of Li₂MnO₃ confirms the particle sizes and shapes observed in SEM but provides greater detail, showing individual primary particles often in the range of 30-100 nm. nih.gov

HRTEM is particularly crucial for lattice imaging, allowing direct visualization of the atomic planes within the crystal. In Li₂MnO₃, HRTEM images have been used to measure the interplanar spacings, which can then be matched to specific crystallographic planes of its known monoclinic structure (space group C2/m). nih.gov For example, measured distances of 0.47 nm, 0.43 nm, and 0.41 nm have been identified, corresponding to the (001), (020), and (110) planes, respectively. frontiersin.orgnih.govresearchgate.net These direct measurements provide strong evidence confirming the crystal structure determined by techniques like X-ray diffraction. nih.gov Furthermore, HRTEM can reveal the local structure and identify different domains within a single particle, such as the layered Li₂MnO₃ structure coexisting with spinel-like phases, especially after electrochemical cycling. osti.gov

| Interplanar Spacing (d) | Corresponding Crystallographic Plane | Reference |

|---|---|---|

| 0.47 nm | (001) | frontiersin.orgresearchgate.net |

| 0.43 nm | (020) | nih.gov |

| 0.41 nm | (110) | nih.gov |

| 0.207 nm | (202) | frontiersin.org |

Scanning Transmission Electron Microscopy (STEM) for Elemental Mapping and Z-Contrast Imaging

Scanning Transmission Electron Microscopy (STEM) is a hybrid technique that combines the principles of TEM and SEM, providing atomic-resolution imaging and analytical capabilities. arxiv.orgcovalentmetrology.com In STEM, a focused electron beam is scanned across a thin sample, and various signals are collected, which can be used for imaging and elemental analysis. covalentmetrology.com

High-Angle Annular Dark-Field (HAADF) imaging in STEM, often called Z-contrast imaging, is particularly powerful because the image intensity is approximately proportional to the square of the atomic number (Z). oup.com This allows for the direct visualization of heavier elements. In Li₂MnO₃, the manganese atoms (Z=25) appear much brighter than the lighter lithium (Z=3) and oxygen (Z=8) atoms, making it possible to map the arrangement of the Mn atomic columns in the structure. researchgate.net

Coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS), STEM can perform elemental mapping to show the spatial distribution of different elements within the material. This is useful for confirming the homogeneity of the compound and for studying composite materials or surface coatings. For example, in a composite of Li₂MnO₃ with other oxides, elemental mapping can confirm the distribution of manganese, nickel, cobalt, and oxygen. researchgate.net Annular Bright-Field (ABF) imaging is another STEM technique that is highly effective for simultaneously imaging both heavy and light elements, making it possible to visualize the columns of light atoms like lithium, which is very difficult with other methods. oup.com

Macroscopic and Microscopic Morphological Characterization

Macroscopic Morphology: On a macroscopic scale, as observed through techniques like SEM, Li₂MnO₃ typically appears as a powder composed of aggregates. researchgate.net These aggregates can range from sub-micron to several microns in size. nih.gov The formation of these larger secondary particles from the agglomeration of smaller primary units is a defining morphological feature. researchgate.netnih.gov The synthesis conditions play a significant role in determining the size and dispersion of these agglomerates. frontiersin.org

Microscopic Morphology: At the microscopic level, revealed by TEM and HRTEM, the fundamental units of Li₂MnO₃ are primary nanoparticles, with sizes often reported between 30 and 200 nanometers. nih.govresearchgate.net These nanoparticles can exhibit granular or nearly spherical morphologies. researchgate.netresearchgate.net HRTEM analysis shows that these nanoparticles are crystalline, displaying clear lattice fringes that confirm their monoclinic structure. frontiersin.orgnih.gov The internal structure of these primary particles can be complex, sometimes containing different structural domains or defects, which can influence the material's properties. osti.gov

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely used for determining the size distribution of particles in the submicron and nanometer range. anton-paar.commalvernpanalytical.comhoriba.comhoriba.com The methodology is founded on the principle of Brownian motion, where particles suspended in a liquid move randomly due to collisions with solvent molecules. anton-paar.com Smaller particles exhibit higher velocities compared to larger ones under the same thermal conditions. anton-paar.com

The particle speed, expressed as the translational diffusion coefficient (D), is measured by monitoring the random fluctuations in the intensity of scattered light. This relationship between particle size and the diffusion coefficient is mathematically described by the Stokes-Einstein equation. horiba.com For accurate analysis, it is essential that particle movement is solely governed by Brownian motion; the onset of sedimentation typically defines the upper size limit for DLS measurements. anton-paar.com

In the context of dilithium manganese trioxide (Li₂MnO₃) and related cathode materials, DLS provides crucial insights into the particle size distribution of synthesized powders, which significantly influences their electrochemical performance. mdpi.com DLS analysis yields data on the mean particle size and the polydispersity index (PDI), which quantifies the breadth of the size distribution. researchgate.net Results are often presented as a distribution curve and in tabular format, detailing parameters such as the median particle diameter (Dx(50)) and the diameters below which 10% (Dx(10)) and 90% (Dx(90)) of the particles lie. researchgate.net Microwave-assisted synthesis methods have been shown to improve the particle-size homogeneity of related lithium-rich layered oxides. mdpi.com

Table 1: Representative DLS Particle Size Distribution Data for Nanomaterials This table illustrates typical data obtained from DLS analysis; values are representative and depend on specific synthesis conditions.

| Parameter | Description | Sample Value |

| Mean Diameter (Z-Average) | Intensity-weighted mean hydrodynamic diameter. | 11.7 ± 1.1 nm researchgate.net |

| Polydispersity Index (PDI) | A measure of the distribution's width. | 0.3 ± 0.1 researchgate.net |

| Dx(10) | 10% of the particle distribution is below this size. researchgate.net | 50 nm |

| Dx(50) (Median) | 50% of the distribution is below this size. researchgate.net | 120 nm |

| Dx(90) | 90% of the particle distribution is below this size. researchgate.net | 250 nm |

Surface Area and Porosity Analysis (e.g., BET method)

The Brunauer-Emmett-Teller (BET) method is a standard analytical technique for determining the specific surface area of solid and porous materials. It relies on the physical adsorption of a gas (typically nitrogen at 77 K) onto the material's surface. researchgate.net By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated, from which the quantity of gas required to form a monolayer on the surface is calculated. libretexts.org This information is then used to determine the total surface area.

The porosity and surface area are critical parameters for Li₂MnO₃, as they directly impact the electrode-electrolyte interface, influencing ion diffusion kinetics and electrochemical reactivity. grafiati.com Nanostructured materials, with their high surface-area-to-volume ratio, are of particular interest. europa.eu Porosity is categorized based on pore size: micropores (<2 nm), mesopores (2–50 nm), and macropores (>50 nm). researchgate.netatriainnovation.com The analysis can provide detailed information on pore volume and pore size distribution. mdpi.commipar.us For instance, studies on nanostructured manganese oxides have reported high specific surface areas, which contribute to enhanced electrochemical performance. mdpi.com

Table 2: Surface Area and Porosity Data for Various Manganese-Based Oxides This table presents findings from BET analysis on different, but related, nanostructured materials, showcasing the range of values achievable through controlled synthesis.

| Material | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |

| α-KᵧMnO₂ Nanoneedles | 160.7 | 0.950 | 10.4 | mdpi.com |

| δ-MnO₂ | 155.7 | Not Reported | 4.6 | researchgate.net |

| Pristine Li₂MnSiO₄ | 40.19 | Not Reported | Not Reported | hydrogen.edu.pl |

| K₂TP | 13.5 | ~0.035 | ~1.6 | mdpi.com |

| Li₂TP | 1.85 | ~0.005 | ~2.4 | mdpi.com |

Crystallographic Studies and Polymorphism in Li₂MnO₃-Related Systems

Monoclinic Phase Structures (C2/m space group)

Dilithium manganese trioxide (Li₂MnO₃) typically crystallizes in a monoclinic structure belonging to the C2/m space group. materialsproject.orgresearchgate.net This structure can be visualized as a layered framework with an ordered rock-salt type arrangement. The structure is characterized by alternating layers of lithium ions and layers containing both lithium and manganese ions (LiMn₂).

Detailed crystallographic studies reveal specific atomic arrangements within the unit cell. materialsproject.orgmaterialsproject.org There are multiple inequivalent sites for the lithium ions. For example, in one reported structure, Li⁺ ions occupy three distinct sites, each bonded to six oxygen atoms to form LiO₆ octahedra. materialsproject.org These octahedra share corners and edges with surrounding LiO₆ and MnO₆ octahedra. The Mn⁴⁺ ions are also octahedrally coordinated by six oxygen atoms, forming MnO₆ octahedra that share edges with other MnO₆ octahedra and both corners and edges with LiO₆ octahedra. materialsproject.orgmaterialsproject.org The ordering of Li⁺ and Mn⁴⁺ ions within the transition metal layers is a defining feature of this structure. researchgate.net

Table 3: Crystallographic Data for Monoclinic Li₂MnO₃ (C2/m) Data sourced from the Materials Project, representing a computationally determined structure. materialsproject.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m (No. 12) aflowlib.org |

| Lattice Parameters | a = 5.04 Å, b = 8.73 Å, c = 9.62 Å |

| α = 90°, β = 109.3°, γ = 90° | |

| Li⁺ Coordination | Octahedral (LiO₆) |

| Mn⁴⁺ Coordination | Octahedral (MnO₆) |

| Li-O Bond Lengths | 2.00 - 2.14 Å |

| Mn-O Bond Lengths | 1.90 - 1.91 Å |

| Description | Li⁺ and Mn⁴⁺ ions form MnO₆ and LiO₆ octahedra. The structure features distinct layers, with one layer composed purely of Li⁺ and another layer comprising a 1:2 ratio of Li⁺ to Mn⁴⁺ ions. materialsproject.orgresearchgate.net |

Layered Crystal Structures and Their Stability

The layered structure of monoclinic Li₂MnO₃ is fundamental to its role as a key component in lithium- and manganese-rich (LMR) cathode materials. oaepublish.com Its chemical formula can be written as Li[Li₁/₃Mn₂/₃]O₂, highlighting the presence of lithium ions in the transition metal layers. This "Li-excess" characteristic is crucial for the high capacity observed in LMR cathodes. oaepublish.com

Spinel Phase Relationships and Interconversions

One of the most critical phenomena associated with Li₂MnO₃ is the irreversible transformation from its initial layered monoclinic structure to a defect spinel-like phase during electrochemical activation. kyoto-u.ac.jprsc.org This transformation is not considered a simple degradation process but rather an essential activation mechanism for the material. kyoto-u.ac.jpresearchgate.net

The conversion is initiated during the first charge cycle, particularly at high potentials, and involves the removal of lithium along with some lattice oxygen. rsc.orgresearchgate.net This process creates vacancies that facilitate the migration of manganese ions from the transition metal layer into the now-vacant lithium sites. kyoto-u.ac.jprsc.org This rearrangement of cations results in the formation of a disordered, lithium-deficient spinel structure within the particle. researchgate.net

This layered-to-spinel transformation is a bulk process and can occur in a biphasic manner within a single particle. rsc.org While this activation unlocks the high capacity of Li₂MnO₃, the resulting spinel phase has a different voltage profile, which is a primary cause of the characteristic voltage fade observed during subsequent cycling of LMR materials. oaepublish.com During the first discharge, some Mn ions may migrate back, partially reforming a disordered layered structure, but with repeated cycling, the defect spinel structure becomes more stable and oxygen-deficient, leading to a gradual decrease in the amount of lithium that can be reinserted, corresponding to capacity loss. rsc.orgresearchgate.net Theoretical studies suggest the transformation may proceed via a "Li-Mn dumbbell" intermediate, where Mn ions move to tetrahedral sites within the lithium planes. scispace.com

Computational and Theoretical Investigations of Dilithium Manganese Trioxide

Density Functional Theory (DFT) Applications in Li₂MnO₃ Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is widely applied in materials science to predict properties from first principles. semanticscholar.orgyoutube.com In the context of Li₂MnO₃, DFT has been instrumental in elucidating fundamental mechanisms that govern its performance as a cathode material.

The electrochemical properties of materials like Li₂MnO₃ are significantly influenced by the presence of point defects. d-nb.infouclouvain.be DFT is a primary tool for calculating defect formation energies, which determine the concentration of various defects under thermodynamic equilibrium. osti.gov The formation energy of a defect in a specific charge state is calculated based on the total energies of the perfect and defective supercells, the chemical potentials of the constituent elements, and the Fermi level. uclouvain.beresearchgate.net

Intrinsic point defects, such as vacancies, interstitials, and antisite defects, can have low formation energies in lithium manganese oxides, leading to high concentrations within the material. uclouvain.be For instance, DFT calculations are used to study lithium vacancies, which are crucial for ion transport, and manganese antisite defects, where Mn atoms occupy Li sites. The stability of these defects is dependent on the synthesis conditions, which are represented in the calculations by the chemical potentials of lithium and oxygen. researchgate.net Understanding these defect energetics is key to controlling the material's properties during synthesis and electrochemical cycling. uclouvain.be

Table 1: General Formula for Defect Formation Energy This table outlines the standard equation used in DFT calculations to determine the formation energy of a point defect.

| Term | Description |

|---|---|

| Eform[Dq] = Etot[Dq] - Etot[perfect] + Σiniμi + q(EVBM + EF) + Ecorr | Eform[Dq]: Formation energy of a defect D with charge state q. Etot[Dq]: Total energy of a supercell containing the defect. Etot[perfect]: Total energy of the equivalent perfect (defect-free) supercell. Σiniμi: Sum of the chemical potentials (μi) of the atoms (i) added (ni > 0) or removed (ni < 0) to create the defect. q(EVBM + EF): Term accounting for the charge of the defect, where q is the charge, EVBM is the valence band maximum, and EF is the Fermi level relative to the VBM. Ecorr: Correction term for finite-size effects and periodic boundary conditions in charged supercell calculations. |

This formula is a generalized representation based on principles described in multiple sources. uclouvain.beresearchgate.net

DFT calculations have been crucial in unraveling the complex delithiation mechanism of Li₂MnO₃. Unlike traditional cathodes where lithium extraction is solely compensated by transition metal oxidation, Li₂MnO₃ exhibits a mechanism involving the active participation of oxygen anions. First-principles calculations show that during the initial stages of delithiation, lithium is extracted from the Li layers. researchgate.net However, upon further charging to high voltages, the process involves oxidation at the oxygen sites, leading to the formation of oxygen hole polarons. researchgate.net

This oxygen redox activity is a key reason for the high capacity of Li-rich layered oxides. The change in the electronic structure during delithiation can be visualized through the partial density of states (PDOS). DFT studies show that as lithium is removed, the O 2p states shift closer to the Fermi level, indicating oxygen oxidation. researchgate.net The removal of the first lithium ion primarily affects the electron density around the oxygen atoms. researchgate.net As delithiation proceeds, the Mn 3d orbitals also participate in the charge compensation process. researchgate.net This complex interplay between cationic (Mn) and anionic (O) redox reactions is a central finding from DFT investigations. Furthermore, some studies suggest that irreversible oxygen loss can occur during deep delithiation, which is linked to structural degradation.

Table 2: Calculated Delithiation Voltage Profile for a Li-Rich Cathode This table presents representative data from DFT calculations showing the change in voltage as a function of the degree of delithiation for a Li-rich nickel-manganese oxide cathode.

| Degree of Delithiation (x in Li1.2-xNi0.6Mn0.2O2) | Calculated Voltage (V) |

|---|---|

| 0.07 | ~4.0 |

| 0.13 | ~4.1 |

| 0.26 | ~4.2 |

| 0.40 | ~4.3 |

| 0.53 | ~4.4 |

Data adapted from theoretical calculations on a similar Li-rich layered oxide system. researchgate.net

Both electronic and ionic conductivity are critical for the rate capability of an electrode material. DFT calculations have established that Li₂MnO₃ is an insulator, and electronic conduction does not occur through free electrons in a conduction band. arxiv.org Instead, charge transport happens via the hopping of small polarons. arxiv.orgaps.org A polaron is a quasiparticle consisting of an electron (or hole) and its accompanying lattice distortion. arxiv.org In delithiated Li₂MnO₃, hole polarons are formed on the oxygen or manganese atoms, and electronic conduction proceeds as these polarons hop from one site to another, a process that requires thermal activation. arxiv.orgaps.org

Ionic conduction, specifically the transport of Li⁺ ions, occurs through migration mechanisms involving vacancies. nih.gov DFT, often combined with methods like the Nudged Elastic Band (NEB), is used to calculate the energy barriers for these diffusion pathways. nih.govresearchgate.net Studies have found that pristine Li₂MnO₃ can exhibit excellent intrinsic Li⁺ mobility through coherent migration from both Li-containing layers. rsc.org However, the poor rate performance often observed experimentally is suggested to be due to other factors like surface passivation or structural degradation rather than poor bulk ionic conductivity. rsc.org

Table 3: Calculated Activation and Diffusion Barriers in Mn-based Oxides This table provides representative activation energies for polaron hopping and Li-ion diffusion barriers in manganese-based oxide materials, as determined by DFT calculations.

| Transport Process | Material System | Calculated Energy Barrier (eV) |

|---|---|---|

| Hole Polaron Hopping | LiCoO₂ (for comparison) | ~0.35 aps.org |

| Polaron Hopping | Amorphous Cathodic Oxides | 0.2 - 0.3 diva-portal.org |

| Li-ion Diffusion | λ-MnO₂ | ~0.3 (in graphene composite) researchgate.net |

| Li-ion Diffusion | Olivine-type LiFePO₄ | ~0.273 arxiv.org |

Values are for related systems and illustrate the typical energy scales involved.

A fundamental application of DFT is the determination of a material's ground-state crystal structure by minimizing the total energy with respect to atomic positions and unit cell parameters. flapw.decp2k.org For Li₂MnO₃, DFT calculations are used to optimize the monoclinic C2/m structure, providing theoretical lattice parameters that can be compared with experimental data from X-ray or neutron diffraction. arxiv.orgresearchgate.net

The thermodynamic stability of the Li₂MnO₃ structure, and its various delithiated or defect-containing forms, can be assessed by calculating the formation energy. This involves comparing the total energy of the structure against the energies of competing phases or elemental components. cp2k.org By fitting the total energy as a function of volume to an equation of state (e.g., Birch-Murnaghan), properties like the equilibrium volume and bulk modulus can be determined, offering further insight into the material's structural integrity. cp2k.org These calculations are vital for predicting whether a proposed structure is stable and synthesizable.

Table 4: Representative DFT-Optimized Lattice Parameters for Layered Oxides This table shows a comparison of lattice parameters for related layered cathode materials as determined by DFT calculations. The 'a' parameter represents the in-plane distance between transition metals.

| Material | DFT Functional | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |

|---|---|---|---|

| LiNiO₂ | SCAN | ~2.85 | ~14.1 |

| LiCoO₂ | SCAN | ~2.81 | ~14.0 |

| LiMnO₂ (Orthorhombic) | SCAN | ~2.82 | ~4.8 (b), ~5.2 (c) |

Data adapted from a comparative DFT study on layered cathode materials. arxiv.org

DFT is extensively used to compute the electronic band structure and density of states (DOS), which describe the available energy levels for electrons within the material. fudutsinma.edu.ng Standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to systematically underestimate the band gap of semiconductors and insulators. stackexchange.com Therefore, more advanced methods such as DFT+U (which adds a Hubbard U term to account for strong on-site Coulomb repulsion of localized d-electrons) or hybrid functionals (which mix a portion of exact Hartree-Fock exchange) are often required for accurate band gap prediction in transition metal oxides like Li₂MnO₃. researchgate.netmdpi.com

Calculations for Li₂MnO₃ and related materials confirm their insulating nature with a significant band gap. researchgate.net For example, DFT+U and hybrid functional (HSE06) calculations for manganese oxides predict large band gaps, often in the range of 3-4 eV. researchgate.net The DOS analysis reveals that the valence band is primarily composed of O 2p states hybridized with Mn 3d states, while the conduction band is dominated by Mn 3d states. Understanding the band structure is essential for explaining the material's electronic conductivity and its response to delithiation.

Table 5: Calculated Band Gaps for Transition Metal Oxides using Various DFT Methods This table shows representative band gap values for transition metal oxides calculated with different levels of theory, illustrating the importance of the chosen functional.

| Material | Method | Calculated Band Gap (eV) |

|---|---|---|

| MnO | G₀W₀ | 3.8 |

| MnO | HSE06 | 3.1 |

| ZnO (Halite) | LDA | 0.89 fudutsinma.edu.ng |

| Li₂MnSiO₄ (Bulk) | DFT+U | 3.42 semanticscholar.org |

Data adapted from various DFT studies on transition metal oxides. semanticscholar.orgfudutsinma.edu.ngresearchgate.net

Molecular Dynamics Simulations for Atomic-Level Dynamics

While DFT is powerful for ground-state properties, Molecular Dynamics (MD) simulations are used to study the time evolution of atomic systems, providing insights into dynamic processes like ion diffusion and structural transformations. nih.gov In MD, the forces on atoms are calculated, and Newton's laws of motion are used to predict their positions and velocities over time. nih.gov When the forces are derived from DFT calculations, the method is known as ab initio Molecular Dynamics (AIMD).

AIMD simulations have been applied to Li₂MnO₃ to study the dynamics at the electrode-electrolyte interface. researchgate.net These simulations can reveal complex reactions, such as the decomposition of electrolyte molecules on the cathode surface and the initial stages of solid-electrolyte interphase (SEI) formation. researchgate.net Furthermore, MD simulations are used to calculate transport properties like the diffusion coefficient of lithium ions. rsc.orgarxiv.org By tracking the mean square displacement (MSD) of ions over time, the diffusion coefficient can be extracted, offering a dynamic complement to the static energy barriers calculated by NEB methods. rsc.orgarxiv.org These simulations have shown that Li-ion diffusion can be significantly influenced by temperature and the concentration of lithium vacancies. rsc.orgnih.gov

Table 6: Key Findings from Molecular Dynamics (MD) Simulations on Manganese Oxides This table summarizes key parameters and findings obtained from MD simulations of lithium manganese oxide systems.

| Parameter/Finding | System | Value/Observation |

|---|---|---|

| Li-ion Diffusion Coefficient | LiCoO₂ (for comparison) | 10⁻¹² to 10⁻¹³ cm²/s researchgate.net |

| Lattice Volume Change (during cycling) | LiₓMn₂O₄ | ~6.87% rsc.org |

| Mechanical Behavior | LiₓMn₂O₄ | Brittle at low Li content (SOC), ductile at high Li content. rsc.orgnih.gov |

| Interface Dynamics | Li₂MnO₃/Electrolyte | Simulations reveal electrolyte decomposition and surface reconstruction mechanisms. researchgate.net |

Data sourced from MD studies on manganese oxide and related cathode materials. rsc.orgnih.govresearchgate.netresearchgate.net

Machine Learning Potentials for Large-Scale Simulations

Traditional computational methods like Density Functional Theory (DFT) have been instrumental in providing a reliable description of the properties of materials such as dilithium (B8592608) manganese trioxide (Li₂MnO₃). researchgate.netaps.orgarxiv.org However, the high computational expense of these methods severely limits the time and length scales accessible for simulations, making it challenging to model complex phenomena in large systems. researchgate.netaps.orgarxiv.org To overcome these limitations, machine learning (ML) has emerged as a powerful tool for developing highly accurate and efficient atomistic potentials. aps.org These ML interatomic potentials (MLIPs) can replicate the results of quantum mechanics calculations at a significantly lower computational cost, enabling large-scale atomic simulations. nih.govrsc.orgijpem-st.org

Machine learning potentials are constructed by training complex numerical models on large datasets of potential energy surfaces generated by accurate quantum mechanics calculations. nih.gov These potentials can then predict the energies and forces of a system based on the positions of its atoms, bypassing the need for direct, computationally intensive electronic structure calculations. researchgate.netaps.org This approach has been successfully applied to a wide range of materials, including those used in lithium-ion batteries. magtech.com.cnsciopen.com

For manganese oxides, a notable example is the development of high-dimensional neural network potentials (HDNNPs). researchgate.netaps.org These potentials are capable of handling the complex electronic structures of transition metal oxides, including the presence of multiple oxidation states and Jahn-Teller distortions, which are characteristic of manganese-based cathode materials. aps.orguni-goettingen.de By training these HDNNPs on DFT data, researchers have been able to perform large-scale molecular dynamics simulations that were previously intractable. researchgate.netarxiv.org For instance, simulations using HDNNPs have provided insights into the interfaces between lithium manganese oxide and water, revealing details about water dissociation, proton transfer, and the electronic structure of the material's surface. researchgate.netarxiv.org

The application of ML potentials extends to understanding the bulk properties of materials like Li₂MnO₃ and its derivatives. They have been used to investigate thermodynamic phase stability, ionic configurations, and the effects of lithium vacancies during charging and discharging cycles. rsc.org While MLIPs show high accuracy in replicating the properties of defect-free crystal structures, discrepancies can arise when modeling systems with a high concentration of vacancies, indicating an area for further development. rsc.org

The utility of machine learning in this field is not limited to force field development. ML algorithms are also employed to analyze and predict material properties based on structural and elemental features. For example, machine learning models have been used to predict the discharge capacities of doped cathode materials, demonstrating the potential for ML to accelerate the discovery and design of new battery materials. nih.gov Techniques like the cluster expansion method, often used in conjunction with machine learning, help in exploring the vast configuration space of doped materials to identify thermodynamically stable phases. bohrium.com

Below are tables summarizing the types of machine learning potentials used and their performance in the context of battery material simulations.

Table 1: Types of Machine Learning Interatomic Potentials (MLIPs) and Their Applications

| MLIP Type | Description | Application in Battery Materials | References |

| High-Dimensional Neural Network Potential (HDNNP) | A type of ML potential based on neural networks, suitable for very large and complex systems. | Simulating bulk properties, phase transitions, and interfaces of lithium manganese oxides. | researchgate.net, aps.org |

| Gaussian Approximation Potentials (GAP) | A non-parametric Bayesian approach to representing the potential energy surface. | Applied successfully to various systems, including solid bulk materials. | aps.org |

| Moment Tensor Potential (MTP) | An MLIP that uses moment tensors to describe the local atomic environment, offering a good balance of accuracy and computational efficiency. | Predicting ionic conductivity in solid-state electrolytes for Li-ion batteries. | ijpem-st.org |

| Crystal Hamiltonian Graph Neural Network (CHGNet) | A graph neural network-based model for predicting material properties. | Validating thermodynamic and structural properties of cathode materials. | rsc.org |

| MatErials 3-body Graph Network (M3GNet) | Another graph network-based MLIP used for material simulations. | Validating thermodynamic and structural properties of cathode materials. | rsc.org |

Table 2: Performance and Accuracy of Machine Learning Potentials

| Potential / Method | System Studied | Accuracy (Energy) | Accuracy (Forces) | Key Finding | References |

| HDNNP | Lithium Manganese Oxide (LiₓMn₂O₄) | DFT-level accuracy | DFT-level accuracy | Enables large-scale simulations to study properties like lattice parameters, thermal expansion, and lithium diffusion barriers. | aps.org |

| HDNNP | Lithium Manganese Oxide-Water Interface | Several orders of magnitude faster than DFT without loss in accuracy. | Not specified | Provided insights into water dissociation, proton transfer, and surface electronic structure. | researchgate.net |

| MTP | Li-ion Solid-State Electrolytes | R² value of 0.98 for potential energy prediction. | Not specified | MTP-based molecular dynamics runs three orders of magnitude faster than ab initio MD. | ijpem-st.org |

| Gradient Boosting Models | Doped NCM Cathode Materials | RMSE of 16.66 mAhg⁻¹ for initial discharge capacity. | Not specified | Identified key features like lithium content and dopant electronegativity for predicting discharge capacity. | nih.gov |

These computational advancements are crucial for bridging the gap between theoretical predictions and experimental observations, ultimately accelerating the development of next-generation battery materials. aps.org By enabling simulations on realistic time and length scales, machine learning potentials provide atomic-level details that are essential for understanding and improving the performance of materials like dilithium manganese trioxide. aps.orgmdpi.com

Electrochemical Performance and Degradation Mechanisms in Li₂mno₃ Based Materials

Electrochemical Performance in Energy Storage Systems

Dilithium (B8592608) manganese trioxide, often referred to as Li-rich manganese-based oxide, is a key component in advanced cathode materials for energy storage systems. bohrium.com Its high theoretical capacity and cost-effectiveness have made it a focal point of research. bohrium.com

Li₂MnO₃ is a foundational compound for high-capacity lithium-ion batteries (LIBs), often used in combination with other metal oxides to form layered-layered composites like xLi₂MnO₃·(1−x)LiMO₂ (where M can be Ni, Co, Mn). bohrium.comresearchgate.net While pure Li₂MnO₃ was initially considered electrochemically inactive because its manganese is in the +4 oxidation state and not expected to be further oxidized, it is now known that lithium can be electrochemically extracted and reinserted. bath.ac.ukresearchgate.net This activation process, however, often requires specific conditions like nanoscaling or elevated temperatures to cycle significant amounts of lithium. osti.gov

The electrochemical activity of Li₂MnO₃ is complex and can involve processes beyond simple lithium intercalation and deintercalation. Some studies suggest that the electrochemical activity involves the exchange of lithium ions with protons generated in the electrolyte. researchgate.net The initial charge often shows a long voltage plateau at around 4.5 V, which is associated with the activation of the Li₂MnO₃ component and can involve oxygen release. rsc.orguq.edu.au This activation leads to a high initial discharge capacity, with some studies reporting values as high as 243 mAh·g⁻¹ to 252.3 mAh·g⁻¹ at low rates. researchgate.net However, this activation process is often irreversible, and the high-voltage plateau tends to diminish in subsequent cycles. uq.edu.auornl.gov

The electrochemical performance of Li₂MnO₃ is highly dependent on its synthesis conditions and microstructure. For instance, materials synthesized at lower temperatures may show a higher initial discharge capacity but poorer cycling stability compared to those synthesized at higher temperatures. bohrium.com Longer annealing times at optimal temperatures can lead to well-defined, larger particles, which improves electrochemical performance. bohrium.com The size of Li₂MnO₃ nanocrystals also plays a crucial role; smaller nanocrystals have been shown to exhibit higher discharge capacities and are more effective at maintaining the layered structure during cycling. rsc.org

| Synthesis/Modification Method | Initial Discharge Capacity | Cycling Stability | Key Findings | Reference |

| Solution Combustion Synthesis (Fuel-rich) | Superior electrochemical performance | Improved with higher sintering temperature and longer duration | Fuel-rich composition and optimized sintering conditions enhance performance. | |

| Hydrothermal Synthesis (Varying KMnO₄) | Increases with decreasing nanocrystal size | Smaller nanocrystals maintain layered structure better | Nanocrystal size is a key determinant of electrochemical properties. | rsc.org |

| Heating with Polyvinylpyrrolidone (PVP) | 206 mAh g⁻¹ (at 500°C) | High rate capability of 111 mAh g⁻¹ at 100 mA g⁻¹ | PVP decomposition creates a conductive carbon structure and increases Mn³⁺ ratio. | rsc.org |

| Acid Treatment (HCl) | Improved initial coulombic efficiency (66.0% to 82.2%) | Enhanced electrochemical performance | Acid treatment improves the catalytic reduction activity of released oxygen. | researchgate.net |

| Ionic-Liquid-Assisted Hydrothermal | 215.9 mAh g⁻¹ after 65 cycles | 94.3% capacity retention | Lower particle agglomeration and charge transfer resistance. | nih.gov |

Manganese oxides, including structures related to Li₂MnO₃, are considered promising cathode materials for aqueous zinc-ion batteries (AZIBs) due to their low cost, high theoretical capacity, and environmental friendliness. mdpi.comscilit.com However, a major challenge in these systems is the structural instability caused by the Jahn-Teller distortion of Mn³⁺ ions, which are formed during the electrochemical process. mdpi.com This distortion leads to rapid capacity fading and poor cycling stability. mdpi.com

Structural Degradation Pathways and Mechanisms

A significant hurdle for the commercial application of Li₂MnO₃-based materials is their structural degradation during electrochemical cycling, which leads to capacity and voltage fading. acs.org This degradation is a complex process involving multiple interrelated phenomena. acs.org

The Jahn-Teller (JT) distortion is a key factor in the structural degradation of manganese-based cathode materials. mdpi.comd-nb.info This effect arises from the electronic instability of Mn³⁺ ions in an octahedral coordination environment. mdpi.com The presence of Mn³⁺, which has a t₂g³e_g¹ electronic configuration, leads to a geometric distortion of the [MnO₆] octahedra, typically resulting in two longer or shorter Mn-O bonds compared to the equatorial bonds. mdpi.comwhut.edu.cnresearchgate.net This distortion induces significant strain in the crystal structure. whut.edu.cn

During the charge-discharge cycles of Li₂MnO₃-based materials, the valence state of manganese can be reduced from Mn⁴⁺ to Mn³⁺. mdpi.com This repeated introduction and removal of the JT distortion during cycling causes irreversible phase transitions and structural disorder, leading to rapid capacity fading. whut.edu.cn The cumulative effect of this distortion can initiate a cascade of degradation processes, including local lattice strain, manganese dissolution, and structural collapse. mdpi.com Strategies to mitigate the JT distortion often focus on doping with other transition metals to stabilize the structure. mdpi.comrsc.org

Manganese migration is another critical degradation mechanism in layered oxide cathodes like Li₂MnO₃. researchgate.net During delithiation (charging), particularly at high states of charge, Mn ions can migrate from the transition metal layer to vacant sites in the lithium layer. researchgate.netresearchgate.net This migration is often facilitated by the formation of oxygen vacancies and the dimerization of oxygen ions. bath.ac.uk

The migration of manganese is a key step in the transformation of the layered structure to a spinel-like structure. bath.ac.ukresearchgate.net This phase transformation is often initiated at the particle surface and propagates into the bulk of the material with continued cycling. acs.orgacs.org The resulting spinel-like phase can have different electrochemical properties and may contribute to the observed voltage fade. acs.org The migration of Mn to tetrahedral sites has also been proposed as part of a two-step oxidation mechanism to explain the high initial capacity. acs.orgucsd.edu This process, however, can lead to the formation of electrochemically inactive or less active phases, contributing to capacity loss over time. researchgate.net Furthermore, dissolved manganese can migrate to the anode and deposit on its surface, leading to further performance degradation. rsc.orgumich.eduuqam.carsc.org

Lattice Oxygen Release and its Implications

The high capacity of Li₂MnO₃ is partially attributed to the participation of anionic redox reactions, specifically involving oxygen ions in the crystal lattice. However, this process is often not fully reversible and can lead to the irreversible release of lattice oxygen. nih.govvetrilabs.com This oxygen loss is a primary factor in the degradation of the cathode material. vetrilabs.com The unstable anionic redox reaction is a direct cause of declining cycling capacity and a continuous drop in intercalation potential. nih.gov

When the material is delithiated to a high state of charge (above 80%), the release of lattice oxygen becomes significant. vetrilabs.com This released oxygen can then react with the electrolyte, particularly components like ethylene (B1197577) carbonate (EC), leading to the degradation of both the active material and the electrolyte, which in turn causes capacity fade and an increase in cell impedance. vetrilabs.com The evolution of oxygen is accompanied by the formation of oxygen vacancies, which facilitates the migration of transition metal cations and initiates irreversible structural changes. uwo.ca Studies have shown that mechanical strain, even without electrochemical cycling, can induce local structural disordering and amorphization, which in turn leads to oxygen deficiency and release. nih.gov

Strategies to mitigate this issue focus on stabilizing the oxygen lattice. Introducing stacking-fault defects has been shown to localize oxygen lattice evolutions, thereby stabilizing the anionic redox reaction and eliminating oxygen release. nih.gov Another approach involves creating a nanohybrid structure where spinel nanodomains block the oxygen migration paths in the layered Li₂MnO₃ nanodomains, effectively suppressing irreversible lattice oxygen loss at high potentials. osti.gov This suppression of gas release enhances the reversibility of the oxygen redox process and improves cycling stability. osti.gov

Interfacial Degradation and Crack Formation

The mechanical stresses induced during the insertion and extraction of lithium ions (lithiation/delithiation) can lead to the formation of localized cracks within the active material particles. mdpi.comnih.gov This process of crack formation is a significant internal degradation mechanism. mdpi.com The nonuniform distribution of lithium within the particles creates localized volume expansions and contractions, generating strains and stresses that drive mechanical deformation and fracture. nih.gov Cracks often emerge at the interfaces between lithium-rich and lithium-poor regions. nih.gov

Correlation between Manganese Dissolution and Dynamic Phase Stability

A detrimental feedback loop exists between manganese (Mn) dissolution and the structural stability of manganese-based cathode materials. anl.govnih.gov Fast manganese dissolution can trigger irreversible structural evolution, and these structural changes, in turn, can accelerate further Mn dissolution, creating a destructive cycle that continuously consumes the active components of the cathode. anl.govnih.govresearchgate.netrepec.org This combined effect of structural transformation and transition metal dissolution is a dominant factor in the capacity fade of these materials. nih.govresearchgate.net

The process is often initiated by irreversible phase transitions driven by factors such as Mn(III) disproportionation and Jahn-Teller distortion. nih.govresearchgate.net These transformations, especially when coupled with particle cracking, result in significant manganese dissolution into the electrolyte. nih.govresearchgate.net The dissolved manganese can then migrate to and deposit on the anode, degrading its performance, while the loss of manganese from the cathode structure compromises its integrity, leading to further phase instability. nih.gov Suppressing this cycle is key to improving battery life. It has been shown that creating lithium-rich materials with lithium/manganese disorder and a reconstructed surface can effectively inhibit both the irreversible phase transitions and the subsequent manganese dissolution. nih.govresearchgate.net

Phase Transitions During Electrochemical Cycling

Electrochemical cycling of Li₂MnO₃ induces significant changes in its crystal structure. These transformations can be both irreversible, leading to long-term degradation, and reversible, occurring as a natural part of the charge-discharge process.

Irreversible Structural Transformations

Upon electrochemical cycling, Li₂MnO₃ undergoes irreversible structural transformations from its original monoclinic layered structure to spinel-like and rock-salt-like phases. researchgate.netosti.gov These transformations are a major contributor to the material's capacity fade and voltage decay. uwo.caosti.gov The evolution is often localized and inhomogeneous, with microscopy revealing the coexistence of pristine monoclinic regions alongside areas with spinel and rock-salt symmetries within the same particle. researchgate.netosti.gov

This layered-to-spinel transition is closely linked to the migration of cations and the loss of lattice oxygen. uwo.ca At the particle surface, the transformation can result in phases resembling spinel Mn₃O₄ or rock-salt MnO, which is consistent with oxygen loss. researchgate.net In the bulk of the material, the transformation may lead to defect spinel structures. researchgate.net The migration of transition metal ions into the lithium layers is a key mechanism driving this irreversible structural change, leading to instability and performance degradation. pku.edu.cn The formation of a stable solid electrolyte interphase and degradation of the electrolyte at high voltages (above 4.5 V) also contribute to this structural deterioration. researchgate.net

Reversible Phase Transitions During Charge/Discharge Processes

While many structural changes are detrimental and irreversible, some phase transitions that occur during the charge and discharge processes are reversible. The ability of the material to undergo reversible structural rearrangements is critical for maintaining good cycling stability. nih.gov For instance, some studies suggest that the layered-to-spinel structure transformation may be partially reversible, as indicated by the presence of pristine Li₂MnO₃ areas in close proximity to transformed spinel regions in cycled samples. researchgate.net

In related layered oxide materials, reversible transformations between hexagonal and monoclinic phases have been identified during the charge compensation reaction. nih.gov These reversible changes are linked to the oxidation and reduction of the transition metals and the ordering of lithium ions and vacancies within the structure. nih.gov While these transitions are a necessary part of the electrochemical process, they can still influence performance by affecting the diffusion rate of lithium ions. For example, the chemical diffusion coefficient can reach a minimum during these phase transitions, indicating a temporary limitation on ion transport. nih.gov Enhancing the structural stability through methods like surface coatings can help ensure that these phase transformations remain reversible, suppressing the degradation that leads to poor cycling performance. rsc.org

Interactive Data Tables

Table 1: Summary of Structural Transformations in Cycled Li₂MnO₃

This table summarizes the different crystal structures observed in Li₂MnO₃ after electrochemical cycling, as identified by microscopy and diffraction techniques.

| Initial Phase (Pristine) | Transformed Phase (Cycled) | Location in Particle | Associated Process | Reference |

| Monoclinic (Li₂MnO₃) | Spinel (e.g., Mn₃O₄-like) | Surface & Bulk | Oxygen Loss, Cation Migration | researchgate.net, osti.gov |

| Monoclinic (Li₂MnO₃) | Rock-Salt (e.g., MnO-like) | Surface | Oxygen Loss | researchgate.net, osti.gov |

| Monoclinic (Li₂MnO₃) | Defect Spinel (Layered-Spinel) | Bulk | Partial Phase Transformation | researchgate.net |

| Monoclinic (Li₂MnO₃) | Pristine Monoclinic (remaining) | Bulk | Incomplete Transformation, Partial Reversibility | researchgate.net |

Table 2: Impact of Material Modifications on Electrochemical Performance

This table highlights research findings on how specific modifications to Li₂MnO₃-based materials affect their performance, particularly in mitigating common degradation mechanisms.

| Modification Strategy | Key Effect | Impact on Capacity | Impact on Voltage Fade | Reference |

| Inducing Stacking-Fault Defects | Localizes oxygen lattice evolution, eliminates O₂ release | Highly reversible capacity (320 mAh/g) with 86% retention after 100 cycles | Practically eliminated (0.19 mV per cycle) | nih.gov |

| Nanoscale Spinel/Layered Hybrid | Blocks lattice oxygen migration paths | Enhanced cycling stability | Enhanced stability | osti.gov |

| Li₂MnO₃ Coating on NCM811 | Enhances structural stability during cycling | ~93% retention at 0.1C after 100 cycles (vs. 74% for bare) | Improved stability | rsc.org |

| Surface Doping (Nb, Ti, Zr) | Passivates surface lattice oxygen | Lower initial specific capacity | Suppressed voltage fading | uwo.ca |

Advanced Modification and Engineering Strategies for Li₂mno₃ Based Materials

Doping Strategies for Enhanced Structural and Electrochemical Stability